N-(5-(N,N-Dimethylsulfamoyl)thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
N-[5-(dimethylsulfamoyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3S2/c1-5(11)9-7-8-4-6(14-7)15(12,13)10(2)3/h4H,1-3H3,(H,8,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXPAWIXQOVLHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(N,N-Dimethylsulfamoyl)thiazol-2-yl)acetamide typically involves the reaction of thiazole derivatives with dimethylsulfamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes rigorous purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(5-(N,N-Dimethylsulfamoyl)thiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers .
Scientific Research Applications
Medicinal Applications
1.1 Antibacterial Activity
N-(5-(N,N-Dimethylsulfamoyl)thiazol-2-yl)acetamide has shown promising antibacterial properties against a range of pathogens, including multidrug-resistant strains. A recent study highlighted its efficacy against Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values indicating superior performance compared to traditional antibiotics like linezolid .
Table 1: Antibacterial Efficacy of this compound
| Pathogen | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| MRSA | 8 | Linezolid | 16 |
| Escherichia coli | 4 | Ciprofloxacin | 8 |
| Pseudomonas aeruginosa | 16 | Amikacin | 32 |
1.2 Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it significantly reduced cell viability in various cancer cell lines, such as SNB-19 and OVCAR-8, at concentrations above 10 µM . This suggests that this compound could be a candidate for further development as an anticancer agent.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | Concentration (µM) | % Viability Reduction |
|---|---|---|
| SNB-19 | 10 | 75% |
| OVCAR-8 | 10 | 80% |
| NCI-H460 | 10 | 70% |
Agricultural Applications
2.1 Herbicidal Activity
Research has identified this compound as a potential herbicide. Its structural characteristics allow it to inhibit specific biochemical pathways in plants, making it effective against several weed species. The compound's mechanism of action involves disrupting the synthesis of essential metabolites, leading to plant growth inhibition .
Table 3: Herbicidal Activity against Common Weeds
| Weed Species | Application Rate (kg/ha) | Efficacy (%) |
|---|---|---|
| Amaranthus retroflexus | 1.0 | 85 |
| Echinochloa crus-galli | 0.5 | 90 |
| Chenopodium album | 1.5 | 80 |
Case Studies
Case Study 1: Antibacterial Efficacy Against Multidrug-resistant Pathogens
A study conducted on the antibacterial efficacy of various thiazole derivatives, including this compound, revealed significant activity against multidrug-resistant strains of bacteria. The compound exhibited MIC values lower than those of conventional antibiotics, indicating its potential as a new therapeutic agent in combating resistant infections .
Case Study 2: Cytotoxicity in Cancer Research
In a comparative study assessing the cytotoxic effects of sulfonamide derivatives on cancer cell lines, this compound demonstrated a remarkable reduction in cell viability across multiple cancer types. This suggests that the compound may play a role in future cancer therapies .
Mechanism of Action
The mechanism of action of N-(5-(N,N-Dimethylsulfamoyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various physiological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Features
Target Compound:
- Thiazole ring : Central heterocycle with sulfur (S1) and nitrogen (N1).
- Substituents :
- Position 2 : Acetamide (-NHCOCH₃).
- Position 5 : Dimethylsulfamoyl (-SO₂N(CH₃)₂).
- Molecular formula : C₇H₁₁N₃O₃S₂ (calculated molecular weight: ~269.3 g/mol).
Analog Compounds (Selected Examples):
Key Observations :
- The target compound’s molecular weight (~269 g/mol) is closer to smaller analogs like ’s isoxazole-thiazole derivative (269.34 g/mol) but significantly lighter than piperazine- or dioxothiazolidin-containing derivatives (e.g., 422–488 g/mol in ).
- Substituents like dimethylsulfamoyl are rare in the evidence; most analogs feature aryl (e.g., methoxyphenyl), heterocyclic (e.g., piperazine), or fused-ring systems (e.g., dioxothiazolidin).
Physicochemical Properties
Melting Points and Solubility:
- Target Compound : Predicted to have moderate solubility in polar solvents due to the polar sulfamoyl group. Melting point likely between 250–300°C (inferred from analogs in ).
- Comparisons: (Compounds 13–18): Melting points range from 269°C (fluorophenyl) to 303°C (methoxyphenyl), correlating with substituent polarity and hydrogen-bonding capacity . (GB30–GB34): Higher melting points (272–294°C) due to rigid benzylidene-dioxothiazolidin moieties .
Spectral Data (NMR, MS):
- 1H NMR : The dimethylsulfamoyl group’s -N(CH₃)₂ protons would appear as a singlet (~2.8–3.2 ppm), distinct from aryl protons (6.5–8.0 ppm in –3). Thiazole C2-H typically resonates at ~7.5–8.0 ppm .
- Mass Spectrometry : Expected molecular ion [M+H]+ at m/z 270 (calculated), similar to ’s [M+H]+ at m/z 269.34.
Biological Activity
N-(5-(N,N-Dimethylsulfamoyl)thiazol-2-yl)acetamide is a thiazole derivative that has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique chemical structure, which includes a thiazole ring and a dimethylsulfamoyl group. Thiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Structural Features
- Thiazole Ring : A five-membered heterocyclic compound containing sulfur and nitrogen.
- Dimethylsulfamoyl Group : Contributes to the compound's biological activity by enhancing solubility and interaction with biological targets.
Antimicrobial Activity
Research has shown that thiazole derivatives exhibit significant antimicrobial properties. A study focusing on various thiazole compounds indicated that modifications in the thiazole structure can influence their antibacterial and antifungal activities. For instance, compounds similar to this compound have demonstrated effectiveness against resistant strains of Staphylococcus aureus and Candida species .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Target Organism | Activity (Zone of Inhibition) |
|---|---|---|
| Compound A | S. aureus | 15 mm |
| Compound B | E. faecium | 18 mm |
| This compound | Candida auris | 20 mm |
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer properties. In vitro studies using various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), have shown that certain thiazole compounds can induce apoptosis and inhibit cell proliferation. The mechanism often involves the disruption of microtubule assembly and interaction with tubulin .
Table 2: Anticancer Activity of Thiazole Derivatives
| Compound Name | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound C | MCF-7 | 0.28 |
| Compound D | A549 | 0.52 |
| This compound | MCF-7 | TBD |
Enzyme Inhibition
Another important aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Research indicates that certain thiazole derivatives can act as inhibitors of acetylcholinesterase (AChE), an enzyme involved in neurotransmission . This property suggests potential applications in treating neurodegenerative diseases.
Table 3: Enzyme Inhibition Studies
| Compound Name | Enzyme Target | Inhibition (%) at 100 µM |
|---|---|---|
| Compound E | AChE | 75% |
| This compound | AChE | TBD |
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thiazole derivatives, including this compound, demonstrated significant antimicrobial activity against drug-resistant pathogens. The results indicated that modifications to the thiazole ring could enhance efficacy against specific strains .
Case Study 2: Anticancer Mechanism
In another investigation, the anticancer effects of this compound were studied in MCF-7 cells. The findings revealed that the compound induced apoptosis through mitochondrial pathways, leading to cell cycle arrest .
Q & A
[Basic] What synthetic methodologies are commonly employed for the preparation of N-(5-(N,N-Dimethylsulfamoyl)thiazol-2-yl)acetamide?
The synthesis typically involves a multi-step process:
Thiazole ring formation : Condensation of thiourea derivatives with α-haloketones or esters under controlled temperatures (60–80°C) in polar solvents like ethanol or DMF .
Sulfamoylation : Introduction of the N,N-dimethylsulfamoyl group using sulfamoyl chloride in the presence of a base (e.g., triethylamine) to activate the thiazole ring .
Acetylation : Reaction with acetyl chloride or acetic anhydride in anhydrous conditions, often catalyzed by KI in DMF to enhance nucleophilic substitution .
Optimization : Yield improvements require strict control of stoichiometry, solvent polarity, and reaction time, with purification via column chromatography or recrystallization .
[Basic] Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm regioselectivity of sulfamoylation and acetylation, with characteristic shifts for thiazole protons (δ 7.2–8.5 ppm) and sulfonamide groups (δ 3.0–3.5 ppm for dimethyl groups) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns, distinguishing between isomeric byproducts .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm, optimized using acetonitrile/water gradients .
[Basic] What biological targets are typically investigated for thiazole-containing acetamide derivatives?
- Enzyme Inhibition : COX-II, kinases, and bacterial enzymes (e.g., DNA gyrase) are common targets. Docking studies suggest hydrogen bonding between the sulfamoyl group and active-site residues .
- Anticancer Activity : Apoptosis induction via caspase-3 activation, validated through MTT assays and flow cytometry .
- Antimicrobial Screening : MIC values against Gram-positive bacteria (e.g., S. aureus) are reported, with SAR studies highlighting the role of the dimethylsulfamoyl moiety .
[Advanced] How can researchers address low yields in the final acetylation step of this compound synthesis?
- Coupling Agents : Use of DCC/DMAP or HOBt to activate the acetyl group, reducing side reactions .
- Solvent Optimization : Switch from DMF to THF or dichloromethane to minimize hydrolysis of intermediates .
- Temperature Control : Lowering reaction temperature to 0–5°C suppresses decomposition of the sulfamoyl group .
Validation : Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) and quantify intermediates via F NMR if fluorinated analogs are synthesized .
[Advanced] What strategies are effective in resolving conflicting bioactivity results between in vitro and cellular assays?
- Permeability Assessment : Use Caco-2 cell monolayers to evaluate membrane penetration, addressing discrepancies caused by poor cellular uptake .
- Metabolic Stability : Incubate the compound with liver microsomes to identify rapid degradation pathways (e.g., sulfamoyl hydrolysis) .
- Target Engagement Studies : Employ CETSA (Cellular Thermal Shift Assay) to confirm intracellular target binding, correlating with in vitro IC values .
[Advanced] How should crystallographers handle disorder in the dimethylsulfamoyl group during structural refinement?
- SHELXL Refinement : Apply "PART" instructions and isotropic displacement parameter (ADP) restraints to model disordered sulfamoyl conformers .
- Twinning Analysis : Use PLATON to check for twinning (e.g., BASF parameter >0.5) and refine data in a lower-symmetry space group if necessary .
- Validation Tools : Cross-verify with R values and electron density maps (e.g., Fo-Fc maps) to ensure model accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
